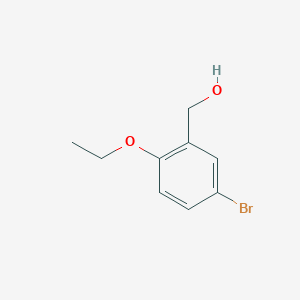
5-Bromo-2-ethoxybenzyl alcohol
Übersicht
Beschreibung
5-Bromo-2-ethoxybenzyl alcohol is a chemical compound with the CAS Number: 149489-18-9 . It has a molecular weight of 231.09 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxybenzyl alcohol is represented by the linear formula: C9H11BrO2 . The InChI code for the compound is 1S/C9H11BrO2/c1-2-12-9-4-3-8 (10)5-7 (9)6-11/h3-5,11H,2,6H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzyl Alcohol
- Scientific Field : Organic Chemistry
- Application Summary : Benzyl alcohol (BA) is an important feedstock for the synthesis of pharmaceuticals and is used as a solvent for inks, paints, and lacquers . The selective hydrogenation of benzaldehyde is used as an environmentally friendly industrial process in the production of BA .
- Methods of Application : The study developed a novel strategy in which catalytic processes are suitable for the selective hydrogenation of benzaldehyde under visible light illumination . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward BA in the hydrogenation of benzaldehyde (BAld) . The final product concentrations were determined in gas chromatography (GC) . Catalytic reactions were carried out under both temperature effects and halogen lamp irradiation as a novel method for comparison with the conventional hydrogenation technique .
- Results or Outcomes : The best catalytic performance was obtained at 2Pd/APTMSCLI with total conversion and 100% BA selectivity . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .
Reactions of Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : Alcohols undergo various reactions, one of which is dehydration to form an alkene and water . This reaction occurs at the functional group of the alcohol molecule and involves the removal of the OH group from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom .
- Methods of Application : The dehydration of alcohols occurs in the presence of a catalyst . Under the proper conditions, it is possible for the dehydration to occur between two alcohol molecules, forming an ether molecule .
- Results or Outcomes : Depending on conditions, one can prepare either alkenes or ethers by the dehydration of alcohols . Both dehydration and hydration reactions occur continuously in cellular metabolism, with enzymes serving as catalysts .
Oxidation of Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : Alcohols can be oxidized to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . This is an important reaction in organic chemistry.
- Methods of Application : The oxidation of alcohols depends on the reagent used . Primary alcohols typically produce aldehydes or carboxylic acids during oxidations .
- Results or Outcomes : The outcome of the oxidation of an alcohol depends on the type of alcohol (primary, secondary, or tertiary) and the reagent used .
Esterification of Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : Alcohols can react with carboxylic acids to form esters in a process known as esterification . Esters are commonly used in a variety of applications, including in the manufacture of plastics and in the flavor and fragrance industry .
- Methods of Application : The reaction typically involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst . The reaction is reversible and reaches equilibrium, so it is often driven to completion by removing the water produced during the reaction .
- Results or Outcomes : The esterification of an alcohol results in the formation of an ester and water . The properties of the ester, such as its smell, depend on the structures of the alcohol and carboxylic acid used in the reaction .
Alcohol as a Solvent
- Scientific Field : Industrial Chemistry
- Application Summary : Alcohols, due to their polar nature, are often used as solvents in a variety of industrial processes . They can dissolve a wide range of organic compounds, making them useful in industries such as pharmaceuticals, paints, and coatings .
- Methods of Application : The alcohol is typically used in its liquid form and mixed with the substance to be dissolved . The choice of alcohol depends on the specific requirements of the process, such as the solubility of the substance and the desired properties of the final product .
- Results or Outcomes : The use of alcohol as a solvent can facilitate a variety of industrial processes, enabling the production of a wide range of products .
Alcohol in Fuel Production
- Scientific Field : Energy Production
- Application Summary : Certain alcohols, such as ethanol and methanol, can be used as fuels or as additives in gasoline . They can be produced from biomass in a process known as fermentation, making them a renewable source of energy .
- Methods of Application : The production of alcohol fuels typically involves the fermentation of sugars by yeast to produce ethanol . The ethanol can then be purified and used directly as a fuel or mixed with gasoline to improve its octane rating and reduce harmful emissions .
- Results or Outcomes : The use of alcohol fuels can help to reduce dependence on fossil fuels and decrease greenhouse gas emissions .
Eigenschaften
IUPAC Name |
(5-bromo-2-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFHFNUPUWTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641071 | |
| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxybenzyl alcohol | |
CAS RN |
149489-18-9 | |
| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


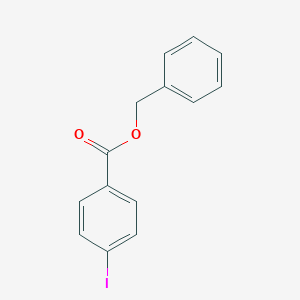
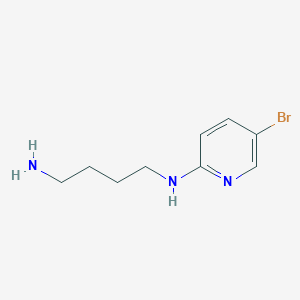

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

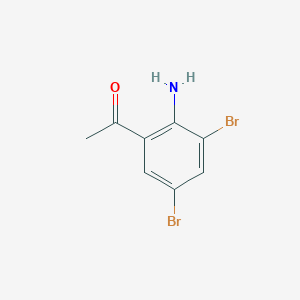
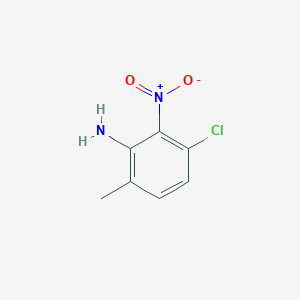
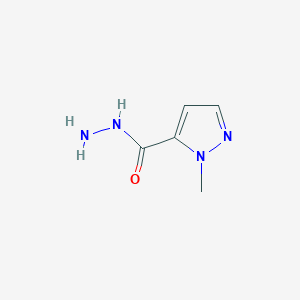
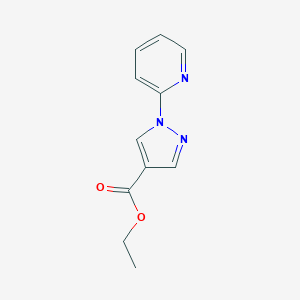
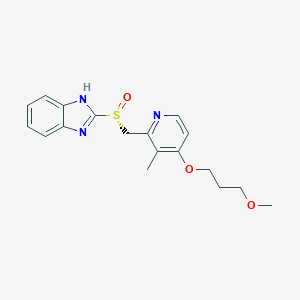
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
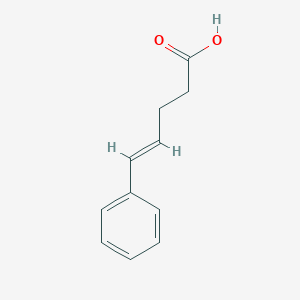
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)